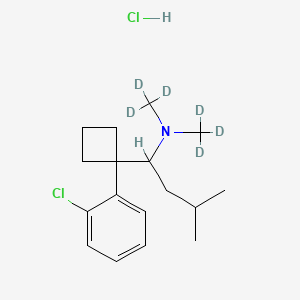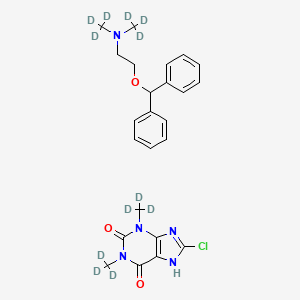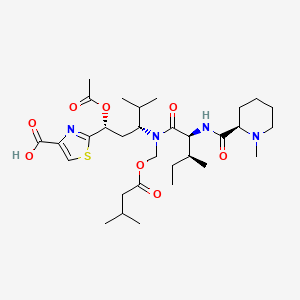
4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) is a deuterium-labeled analog of 4-Deschloro-2-chloro Sibutramine. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling allows for the tracking and analysis of the compound in various biological systems, making it a valuable tool for studying metabolic pathways and drug interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the preparation of the deuterium-labeled starting material.
Chlorination: The next step involves the selective chlorination of the compound to introduce the chlorine atoms at the desired positions.
Cyclization: The chlorinated intermediate undergoes cyclization to form the cyclobutyl ring structure.
Amine Introduction:
Industrial Production Methods
Industrial production of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: This method involves carrying out the reactions in large reactors, allowing for better control over reaction conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, providing a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups at the chlorine positions.
Aplicaciones Científicas De Investigación
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Helps in tracing metabolic pathways and understanding drug metabolism.
Drug Interactions: Used to study interactions between different drugs and their effects on metabolic pathways.
Biochemical Research: Employed in various biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves its interaction with specific molecular targets in the body. The compound primarily acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and has implications for its use in studying neurological and psychiatric disorders.
Comparación Con Compuestos Similares
Similar Compounds
Sibutramine: The parent compound, used as an appetite suppressant.
4-Deschloro Sibutramine: A derivative lacking one chlorine atom.
2-Chloro Sibutramine: A derivative with a chlorine atom at a different position.
Uniqueness
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracking and analysis in biological systems. This feature makes it particularly valuable for pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C17H27Cl2N |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3; |
Clave InChI |
AOQSMDJNCAAYER-SKCUOGQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)


ethanone](/img/structure/B12413527.png)
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)


![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)


